4-Hydroxy-6-(trifluoromethyl)pyrimidine
Overview
Description
4-Hydroxy-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of a hydroxyl group at the 4th position and a trifluoromethyl group at the 6th position on the pyrimidine ring. This compound is used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and materials science .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the pyrimidine derivative and the biomolecules involved .
Cellular Effects
Pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-6-(trifluoromethyl)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloropyrimidine with trifluoromethyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of alkylated or acylated derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
4-Hydroxy-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-(trifluoromethyl)pyrimidine
- 4-Hydroxy-5-(trifluoromethyl)pyrimidine
- 4-Hydroxy-6-(difluoromethyl)pyrimidine
Uniqueness
4-Hydroxy-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the trifluoromethyl group at the 6th position, which imparts distinct electronic and steric properties. This positioning influences the compound’s reactivity and interaction with biological targets, making it a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOYSBZJJWPUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361444 | |
Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546-78-7 | |
Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the adsorption of 4-hydroxy-6-(trifluoromethyl)pyrimidine on metal surfaces?
A1: Research using electrochemical scanning tunneling microscopy (EC-STM) has shown that this compound (HTPT) forms a highly ordered monolayer on a gold (Au(111)) surface. [] This monolayer exhibits a (4 x radical3)R-30(0) superstructure, indicating a specific arrangement of the HTPT molecules on the gold surface. [] The presence of the hydroxyl and trifluoromethyl groups attached to the pyrimidine ring seems to influence the final structure and orientation of the HTPT adlayer. []
Q2: How stable is the this compound adlayer on the gold surface?
A2: The ordered structure of the HTPT adlayer on the Au(111) surface remains stable over a relatively wide electrochemical potential range, from -0.40 to 0.55 V. [] This suggests a relatively strong interaction between the HTPT molecules and the gold surface.
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